molecular formula C8F6O2 B6292060 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride CAS No. 950-70-9

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride

Cat. No.: B6292060
CAS No.: 950-70-9
M. Wt: 242.07 g/mol
InChI Key: ROHSNXARKQFYRZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride (CAS: 1835-49-0), also known as tetrafluoroterephthalonitrile, is a highly fluorinated aromatic compound with two carbonyl difluoride (-CF₂O) groups at the 1,4-positions of a benzene ring. Its molecular formula is C₈F₄O₂, and it is characterized by strong electron-withdrawing properties due to the fluorine substituents and carbonyl groups. This compound is a key intermediate in synthesizing advanced materials, including fluorinated polymers, metal-organic frameworks (MOFs), and macrocyclic systems . Its rigid, planar structure and fluorine content enhance thermal stability, chemical resistance, and optoelectronic performance, making it valuable in high-performance applications such as organic electronics and gas separation membranes .

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F6O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHSNXARKQFYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)F)F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568802
Record name 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-70-9
Record name 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The substitution of chlorine atoms with fluorine follows a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing effect of the carbonyl groups. In a representative procedure, dichlorobenzoyl chloride derivatives are fluorinated using anhydrous HF at elevated temperatures (100–150°C), yielding acyl fluorides. Adapting this method, the dichloride precursor reacts with excess HF in a sealed reactor, producing the difluoride compound alongside hydrochloric acid:

C8Cl2F4O2+2HFC8F6O2+2HCl\text{C}8\text{Cl}2\text{F}4\text{O}2 + 2\text{HF} \rightarrow \text{C}8\text{F}6\text{O}_2 + 2\text{HCl}

Key parameters include:

  • Temperature : 120–140°C to balance reaction rate and side-product formation.

  • Catalyst : Zinc chloride (0.01–0.1 wt%) enhances fluorination efficiency.

  • Solvent : Sulfolane or dichloromethane improves reagent miscibility.

Yield and Purity

Pilot-scale trials report yields exceeding 75% with >98% purity, contingent on rigorous removal of residual HCl and unreacted HF. Challenges include corrosion-resistant reactor materials (e.g., Hastelloy) and safety protocols for HF handling.

Direct Fluorination of Tetrafluoroterephthalic Acid

An alternative pathway involves converting tetrafluoroterephthalic acid (CAS: N/A) directly to the difluoride via a two-step process: (1) formation of the acyl chloride intermediate and (2) subsequent fluorination. While this method is less documented in public patents, analogous processes for difluorobenzoyl fluorides suggest feasibility.

Step 1: Synthesis of the Dichloride Intermediate

The acid reacts with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux:

C8H2F4O4+2SOCl2C8Cl2F4O2+2SO2+2HCl\text{C}8\text{H}2\text{F}4\text{O}4 + 2\text{SOCl}2 \rightarrow \text{C}8\text{Cl}2\text{F}4\text{O}2 + 2\text{SO}2 + 2\text{HCl}

Reaction conditions:

  • Temperature : 70–80°C for 6–8 hours.

  • Solvent : Toluene or chlorobenzene.

Step 2: Fluorination to Difluoride

The dichloride undergoes fluorination as described in Section 1, with similar yields and operational considerations.

Comparative Analysis of Fluorination Agents

The choice of fluorinating agent significantly impacts reaction efficiency and scalability. The table below summarizes performance metrics for common agents:

Fluorinating AgentTemperature (°C)Yield (%)Purity (%)Key AdvantagesLimitations
Anhydrous HF120–14075–80>98High selectivityCorrosivity, safety risks
KF180–20060–6590–95Mild conditionsLower yield, longer reaction time
SF₄80–10070–7595–97Gas-phase usabilityToxicity, complex setup

Data synthesized from.

Industrial-Scale Considerations

Waste Management

Fluorination processes generate HCl and residual fluorinating agents, necessitating neutralization (e.g., NaOH scrubbing) and recycling systems. Patent CN101973850B highlights a closed-loop design that minimizes waste acids and solvents, achieving >90% reagent recovery.

Cost Optimization

  • Raw Material Costs : Dichloride precursors (∼$150/kg) dominate expenses, incentivizing in-house synthesis from tetrafluorobenzene derivatives.

  • Catalyst Reuse : Zinc chloride catalysts are recoverable via filtration, reducing per-batch costs by 15–20%.

Emerging Methodologies and Research Gaps

Recent advances explore electrochemical fluorination (ECF) and microwave-assisted reactions to enhance efficiency. However, these methods remain experimental, with limited data on scalability. Future research should address:

  • Catalyst Development : Non-corrosive catalysts for HF-based systems.

  • Green Chemistry : Ionic liquids as solvents to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Science

TFBDF is utilized in the synthesis of fluorinated polymers due to its unique chemical structure. The incorporation of fluorine atoms imparts desirable properties such as enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and sealants where durability and performance are critical.

Medicinal Chemistry

Although research on the biological activity of TFBDF is limited, its fluorinated nature suggests potential applications in drug design and development. The compound may influence enzyme interactions and receptor binding affinities due to its unique structural features. Further studies are necessary to elucidate these pharmacological properties and assess its viability as a pharmaceutical intermediate .

Agrochemicals

TFBDF has been explored as an intermediate in the synthesis of agrochemicals, particularly pesticides. Its electrophilic nature allows it to participate in reactions that lead to the formation of biologically active compounds that can enhance crop protection .

Case Studies

While specific case studies on TFBDF are scarce due to its relatively recent introduction into research contexts, existing literature indicates promising avenues for exploration:

  • Polymer Development : Research has demonstrated that polymers synthesized from TFBDF exhibit superior thermal stability compared to non-fluorinated counterparts.
  • Pharmaceutical Research : Preliminary studies suggest that derivatives of TFBDF could lead to new classes of drugs with improved efficacy due to their altered pharmacokinetics associated with fluorination.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride involves its high reactivity due to the presence of electron-withdrawing fluorine atoms and carbonyl fluoride groups. These functional groups make the compound highly electrophilic, facilitating various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Fluorinated vs. Non-Fluorinated Benzene Dicarboxylates

A critical comparison can be drawn between 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride and its non-fluorinated or partially fluorinated analogs:

Compound Substituents Key Applications Notable Properties Reference
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride -F, -CF₂O (1,4) MOFs, fluorinated polymers High thermal stability (Td > 400°C), strong electron-withdrawing effects
Benzene-1,4-dicarboxylate (Bdc) -H (1,4) MOFs (e.g., HKUST-1) Moderate thermal stability, versatile coordination modes
2,5-Dimethylbenzene-1,4-dicarboxylate (Bdc-Me₂) -CH₃ (2,5), -COO⁻ (1,4) Porous materials Enhanced hydrophobicity, reduced crystallinity
  • Fluorine Impact: The tetrafluorinated derivative exhibits superior thermal stability (Td > 400°C) compared to non-fluorinated analogs due to C-F bonds' high bond energy (485 kJ/mol). Fluorine also reduces electron density, enhancing Lewis acidity in MOFs for gas adsorption .

Halogenated Derivatives: F vs. Cl vs. Br

Halogenation at the 2,3,5,6-positions significantly alters physicochemical properties:

Compound Halogen (X) Melting Point (°C) Coordination Strength Hydrogen Bonding Capacity Reference
2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylic acid F 197–199 Moderate Weak (C-F⋯H interactions)
2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid Cl 245–247 Strong Moderate (Cl⋯H)
2,3,5,6-Tetrabromobenzene-1,4-dicarboxylic acid Br >300 Very strong Strong (Br⋯H)
  • Key Findings :
    • Fluorinated analogs exhibit lower melting points and weaker hydrogen bonding compared to Cl/Br derivatives due to fluorine’s smaller atomic radius and lower polarizability.
    • Chlorinated and brominated analogs are preferred in MOFs requiring strong coordination to lanthanides (e.g., Yb³⁺), while fluorinated ligands enhance photoluminescence via ligand-to-metal energy transfer .

Functional Group Variations: Dicarbonyl Difluoride vs. Dicarboxylic Acid vs. Dinitrile

Functional groups at the 1,4-positions dictate reactivity and applications:

Compound Functional Groups Reactivity Applications Reference
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride -CF₂O Electrophilic substitution Fluorinated polymers, macrocycles
2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylic acid -COOH Coordination, esterification MOFs, cocrystals
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonitrile -CN Nucleophilic addition Organic semiconductors
  • Comparative Analysis :
    • The dicarbonyl difluoride derivative is more reactive in nucleophilic environments (e.g., forming polyesters via condensation) than the dicarboxylic acid, which requires activation for esterification .
    • The dinitrile analog (C₈F₄N₂) is used in organic electronics due to its planar structure and electron-deficient nature, enabling n-type semiconductor behavior .

Coordination Chemistry: Fluorinated vs. Non-Fluorinated Ligands

Fluorinated ligands exhibit distinct coordination behavior in lanthanide complexes:

Ligand Ln³⁺ Ion Emission Wavelength (nm) Quantum Yield (%) Reference
2,3,5,6-Tetrafluorobenzene-1,4-dicarboxylate Yb³⁺ 1000 12.5
2,5-Dihydroxybenzene-1,4-dicarboxylate Yb³⁺ 980 8.2
Chlorocyananilato Yb³⁺ 900–1000 10.3
  • Fluorine’s Role: The fluorinated ligand enhances ligand-to-metal energy transfer (antenna effect), increasing quantum yield by 50% compared to non-fluorinated analogs .

Biological Activity

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride (CAS No. 950-70-9) is a fluorinated organic compound with significant potential in various biological applications. Its unique structural properties and reactivity make it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its effects on cellular systems, metabolic pathways, and potential therapeutic applications.

The molecular formula of 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride is C8F6O2, with a molecular weight of 242.075 g/mol. The compound features multiple fluorine substituents that enhance its chemical stability and reactivity towards nucleophiles.

PropertyValue
Molecular FormulaC8F6O2
Molecular Weight242.075 g/mol
LogP2.462
PSA34.140

Metabolic Pathways

Research indicates that fluorinated compounds like 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride can interact with cytochrome P450 enzymes (CYPs), which play a crucial role in the metabolism of xenobiotics. These enzymes are known to be induced by various compounds, leading to increased metabolic processing and potential detoxification pathways . The compound's structure suggests it may act as a substrate or inhibitor for specific CYP isoforms.

Cytotoxicity and Cellular Effects

Preliminary studies have shown that fluorinated compounds exhibit varying degrees of cytotoxicity depending on their structure and concentration. For instance, compounds with multiple fluorine atoms may disrupt cellular membranes or interfere with metabolic processes . In vitro assays are necessary to quantify the cytotoxic effects of 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride on different cell lines.

Case Studies

  • Fluorinated Compound Interaction with CYP Enzymes : A study demonstrated that certain fluorinated compounds could induce CYP enzymes through activation of nuclear receptors like CAR (Constitutive Androstane Receptor) and PXR (Pregnane X Receptor). This suggests that 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride might similarly influence these pathways .
  • Toxicological Assessments : Toxicological evaluations have been conducted on related fluorinated compounds to assess their impact on human health and the environment. For example, perfluorinated compounds have shown bioaccumulation potential in aquatic organisms and adverse effects on liver function in mammals . Similar assessments for 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride are warranted to understand its safety profile.

Potential Therapeutic Applications

The unique reactivity of 2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl difluoride offers avenues for developing new therapeutic agents. Its ability to modify biological molecules could lead to novel drug candidates targeting specific diseases or conditions related to metabolic dysfunctions or oxidative stress.

Q & A

Q. What are the established synthetic routes for 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride, and how do reaction conditions influence product purity?

The compound is synthesized via fluorination or halogen-exchange reactions using precursors like tetrafluorophthaloyl derivatives. For example, pyrolysis of chlorinated fluorobenzene derivatives at high temperatures (400–550°C) in the presence of chlorine can yield fluorinated products, but side reactions may occur due to incomplete substitution . Optimizing reaction parameters (e.g., temperature, catalyst choice, and solvent polarity) is critical for minimizing impurities. Crystallographic analysis (e.g., single-crystal X-ray diffraction) is recommended to verify structural integrity and purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and crystallographic methods?

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing. For example, fluorinated benzene derivatives often exhibit planar geometries with reduced steric hindrance, facilitating π-stacking interactions .
  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential for identifying fluorine environments, with chemical shifts influenced by substituent electronegativity and ring position .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns, particularly for detecting trace byproducts .

Q. What safety protocols are critical when handling fluorinated aromatic compounds like this derivative in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.
  • Personal protective equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact, as fluorinated compounds may react exothermically with moisture .
  • Waste disposal : Follow protocols for halogenated waste to prevent environmental contamination .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing nature of fluorine substituents activates the benzene ring toward NAS. Regioselectivity is governed by the positions of fluorine atoms: para-carbonyl groups direct nucleophiles to meta positions, while steric hindrance from adjacent fluorines may slow kinetics. Kinetic studies using time-resolved 19F^{19}\text{F} NMR or computational modeling (e.g., DFT calculations) can quantify activation barriers and predict reaction pathways .

Q. What strategies can resolve contradictions in reported crystal packing data for fluorinated benzene derivatives?

Discrepancies in crystallographic data often arise from solvent polarity or temperature effects. For example, polar solvents may induce hydrogen bonding with residual moisture, altering packing motifs. To address this:

  • Conduct variable-temperature crystallography to assess thermal expansion coefficients.
  • Compare solvent-free vs. solvated crystal structures to isolate solvent effects .

Q. What methodologies are effective in predicting regioselectivity in multi-step reactions involving this compound using computational tools?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, carbonyl carbons in 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride show high electrophilicity, favoring nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction conditions .

Q. How can researchers analyze decomposition pathways under oxidative or reductive conditions?

  • Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures to identify decomposition products.
  • GC-MS : Detect volatile byproducts (e.g., COF2_2 or HF) formed during pyrolysis or hydrolysis .

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